(3Ar,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (3Ar,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 107869-45-4
VCID: VC0021288
InChI: InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1
SMILES: CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol

(3Ar,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

CAS No.: 107869-45-4

Main Products

VCID: VC0021288

Molecular Formula: C10H15NO2S

Molecular Weight: 213.3 g/mol

(3Ar,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide - 107869-45-4

CAS No. 107869-45-4
Product Name (3Ar,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
IUPAC Name (1S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
Standard InChI InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1
Standard InChIKey ZAHOEBNYVSWBBW-OMNKOJBGSA-N
Isomeric SMILES CC1([C@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C
SMILES CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Canonical SMILES CC1(C2CCC13CS(=O)(=O)N=C3C2)C
PubChem Compound 13619562
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator